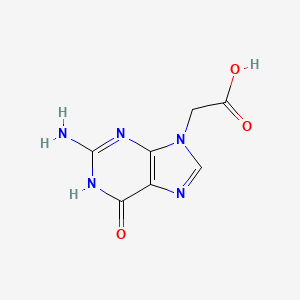

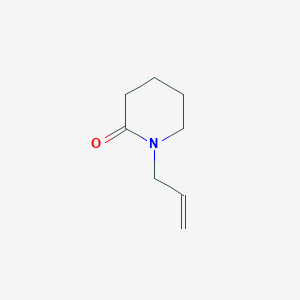

1-(Prop-2-en-1-yl)piperidin-2-one

Übersicht

Beschreibung

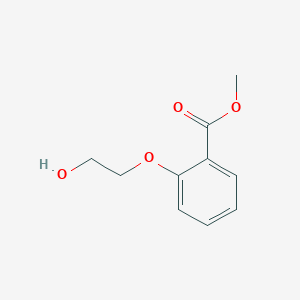

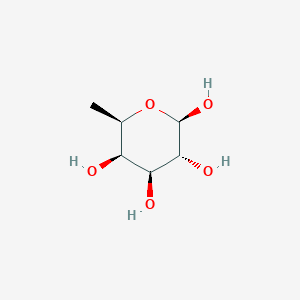

“1-(Prop-2-en-1-yl)piperidin-2-one” is a chemical compound with the molecular formula C8H13NO . It is a derivative of piperidin-2-one, which is a cyclic amide .

Synthesis Analysis

A one-pot, solvent-free, and catalyst-free procedure has been developed for the preparation of substituted (E)-1-Phenyl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones . The reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation afforded the corresponding piperidine-substituted chalcone derivatives in high yields in shorter reaction times .Molecular Structure Analysis

The molecular weight of “this compound” is 139.19 . The structure of this compound is also available as a 2D Mol file .Chemical Reactions Analysis

The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system .Wissenschaftliche Forschungsanwendungen

Conformational and Spectroscopic Analysis

A study by Zheng Jin-hong focused on a series of derivatives related to 1-(prop-2-en-1-yl)piperidin-2-one, providing detailed NMR spectral assignments and conformational analyses. The research utilized one- and two-dimensional NMR experiments, including ROESY and variable-temperature NMR spectroscopy, complemented by molecular modeling to understand the structural and conformational properties of these compounds (Zheng Jin-hong, 2011).

Synthesis and Antimicrobial Activity

Another study led by D. Ashok et al. developed a series of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones using ultrasound and microwave-assisted Claisen-Schmidt condensation. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising results against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal strains such as Aspergillus niger and Candida metapsilosis (D. Ashok, A. Ganesh, B. Vijaya Lakshmi, S. Ravi, 2014).

Crystal Structure Elucidation

Research by M. Parvez and colleagues synthesized and characterized novel thiophene/phenyl-piperidine hybrid chalcones. The crystal structures revealed that piperidine rings adopt chair conformations, and non-classical hydrogen bonding and π···π interactions were observed, contributing to the understanding of molecular interactions and stability (M. Parvez, Muhammad Bakhtiar, M. Baqir, M. Zia-ur-Rehman, 2014).

Antimicrobial and Computational Studies

G. Sundararajan et al. synthesized a series of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes with notable antimicrobial activity. The compounds were structurally elucidated using various spectroscopic techniques, and their antimicrobial efficacy was demonstrated through minimum inhibition concentration (MIC) results, highlighting their potential as antimicrobial agents (G. Sundararajan, D. Rajaraman, T. Srinivasan, D. Velmurugan, K. Krishnasamy, 2015).

Molecular Docking and Activity Studies

A study by C. Y. Panicker et al. conducted infrared spectrum analysis, NBO, HOMO-LUMO, MEP, and molecular docking studies on (2E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one. The research provided insights into the electronic structure, potential energy distribution, and predicted anti-leishmanic activity of the compound, showcasing the integration of computational and experimental methods in drug discovery (C. Y. Panicker, H. Varghese, P. Nayak, B. Narayana, B. Sarojini, H. Fun, J. A. War, S. Srivastava, C. Van Alsenoy, 2015).

Wirkmechanismus

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .

Mode of Action

Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential interactions with biological targets. The exact mechanism of how this compound interacts with its targets and the resulting changes are areas for future research.

Biochemical Pathways

Given the broad application of piperidine derivatives in pharmaceuticals , it is likely that this compound could influence multiple pathways

Result of Action

As a piperidine derivative, it may have potential pharmacological applications , but the specific results of its action require further investigation.

Eigenschaften

IUPAC Name |

1-prop-2-enylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-6-9-7-4-3-5-8(9)10/h2H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSRRDYQKDGLAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517787 | |

| Record name | 1-(Prop-2-en-1-yl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28737-46-4 | |

| Record name | 1-(Prop-2-en-1-yl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azabicyclo[3.3.1]nonane](/img/structure/B3050704.png)

![[(2R,3S,6S,7R,8R)-8-Butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate](/img/structure/B3050708.png)

![(2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3050719.png)

![[(S)-beta-Hydroxyphenethyl]carbamic acid tert-butyl ester](/img/structure/B3050725.png)